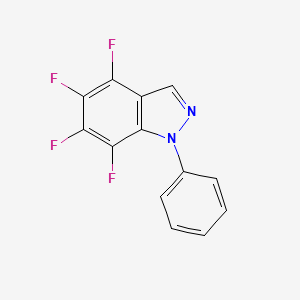

4,5,6,7-tetrafluoro-1-phenyl-1H-indazole

Description

Significance of Fluorinated Heterocyclic Scaffolds in Contemporary Organic Chemistry

Fluorinated heterocyclic compounds are increasingly vital in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The inclusion of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. nih.gov Due to the high strength of the carbon-fluorine (C-F) bond and the high electronegativity of fluorine, its introduction into a heterocyclic scaffold can lead to significant enhancements in metabolic stability, which improves a drug's half-life. beilstein-journals.org

Furthermore, fluorination can modulate the lipophilicity, bioavailability, and binding affinity of a molecule to its target protein. nih.gov These modifications arise from fluorine's unique ability to alter the electronic environment of a molecule, influence its conformation, and participate in hydrogen bonding. ontosight.ai It is estimated that heterocyclic moieties are present in approximately 85% of all biologically active compounds, and about 20% of all pharmaceuticals on the market contain fluorine. nih.gov The combination of these two features in fluorinated heterocycles has, therefore, become a powerful strategy in drug design. mdpi.com

| Property Modified by Fluorination | Physicochemical Rationale | Impact on Bioactivity |

|---|---|---|

| Metabolic Stability | The C-F bond is stronger than a C-H bond, making it less susceptible to enzymatic cleavage by metabolic enzymes like Cytochrome P450. | Increased drug half-life and duration of action. beilstein-journals.org |

| Lipophilicity | Fluorine is highly electronegative but only slightly larger than hydrogen, allowing it to increase lipophilicity in specific molecular contexts, which can enhance membrane permeability. | Improved absorption and distribution of the drug within the body. nih.gov |

| Binding Affinity | Fluorine can alter the electrostatic potential of a molecule and form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a protein's active site. | Enhanced potency and selectivity for the biological target. nih.gov |

| pKa Modification | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. | Modified ionization state at physiological pH, affecting solubility and receptor interaction. nih.gov |

Overview of the Indazole Nucleus and its Structural Diversity

Indazole, also known as benzopyrazole, is an aromatic heterocyclic compound featuring a bicyclic structure composed of a fused benzene (B151609) and pyrazole (B372694) ring. researchgate.net This nucleus exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole. nih.gov The planar nature of the indazole ring system allows for extensive functionalization at various positions, leading to a vast chemical space for drug discovery. researchgate.net

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds. researchgate.net Its ability to act as both a hydrogen bond donor and acceptor, combined with its structural similarity to endogenous purines like adenine (B156593) and guanine, allows it to interact effectively with a diverse range of biological targets. Consequently, indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.net

| Feature | Description | Significance |

|---|---|---|

| Core Structure | Bicyclic aromatic system with fused benzene and pyrazole rings. | Provides a rigid, planar scaffold for building complex molecules. nih.gov |

| Tautomerism | Exists predominantly as 1H-indazole and 2H-indazole tautomers. | Allows for different substitution patterns and interaction modes with biological targets. nih.gov |

| Biological Relevance | Recognized as a "privileged scaffold" in medicinal chemistry. | Forms the core of numerous approved drugs and clinical candidates. nih.gov |

| Pharmacological Activities | Exhibits a wide range of activities including anti-inflammatory, anticancer, anti-HIV, and antihypertensive. | Demonstrates versatility as a pharmacophore for various therapeutic areas. nih.govbeilstein-journals.org |

Rationale for Comprehensive Academic Investigation of 4,5,6,7-Tetrafluoro-1-phenyl-1H-indazole

The academic and commercial interest in 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole stems from the strategic combination of three key structural motifs: the proven indazole core, the N1-phenyl group, and the polyfluorinated benzene ring. This specific molecular architecture serves as a valuable probe for exploring the impact of profound electronic modification on a known pharmacophore.

Therefore, the comprehensive investigation of 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole is driven by its potential as a versatile building block for the synthesis of novel therapeutic agents and advanced materials. Research into this compound allows for a systematic study of how extensive fluorination impacts the pharmacological profile of the N-phenyl-indazole scaffold, potentially leading to the discovery of compounds with unique activity, improved pharmacokinetic properties, or novel applications in materials science.

Historical Context and Evolution of Fluorinated Indazole Chemistry

The synthesis of indazoles has a long history, with classical methods often involving the cyclization of ortho-substituted phenylhydrazines or the reaction of hydrazine (B178648) with ortho-fluoro carbonyl compounds. The introduction of fluorine into the indazole scaffold was initially explored to modulate the biological activity of known indazole-based compounds. Early methods for creating fluorinated indazoles often relied on the use of fluorinated starting materials, building the heterocyclic ring from pre-fluorinated precursors.

More recently, advances in synthetic organic chemistry have led to more sophisticated and efficient methods. The development of metal-catalyzed cross-coupling and C-H activation reactions has provided powerful tools for the late-stage fluorination of heterocyclic systems, although direct C-H fluorination of the indazole core remains a challenge. nih.gov The synthesis of N-aryl indazoles, including N-phenyl derivatives, has been significantly improved through copper- and palladium-catalyzed intramolecular N-arylation reactions of ortho-haloarylhydrazones. beilstein-journals.org These modern synthetic strategies have made complex polyfluorinated indazoles like 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole more accessible, enabling broader investigation into their chemical and biological properties.

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrafluoro-1-phenylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4N2/c14-9-8-6-18-19(7-4-2-1-3-5-7)13(8)12(17)11(16)10(9)15/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIYWSBTZXSNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=C(C(=C3F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 4,5,6,7 Tetrafluoro 1 Phenyl 1h Indazole

Vibrational Spectroscopy

Raman Spectroscopic Studies (FT-Raman)

No experimental FT-Raman spectroscopic data for 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole was found in the available search results. This technique is valuable for providing information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. Analysis of related compounds, such as 1H-indazole, has been performed using surface-enhanced Raman spectroscopy (SERS) to understand its interaction with metal surfaces. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Specific mass spectrometry fragmentation data for 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole is not detailed in the available literature. HRMS is a critical tool for confirming the elemental composition of a synthesized compound by providing a highly accurate mass-to-charge ratio. Tandem mass spectrometry (MS/MS) would typically be used to establish its fragmentation pathways, which helps in confirming the compound's structure by identifying characteristic fragment ions. While general fragmentation behaviors of other heterocyclic systems like tetrazoles and prazoles have been studied, this information cannot be directly extrapolated to the specific indazole derivative . nih.govresearchgate.net

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

A crystal structure for 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole has not been reported in the public databases or literature found. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, providing unequivocal proof of molecular structure, conformation, and intermolecular interactions such as hydrogen bonding or π-stacking. While crystal structures for other indazole derivatives, including some 1-phenyl-tetrahydro-1H-indazol-4-one compounds, have been determined, these differ significantly from the target molecule. nih.govmdpi.com

Solid-State NMR (CPMAS) for Conformational and Packing Insights

No solid-state NMR (SSNMR) data, such as that from Cross-Polarization Magic-Angle Spinning (CPMAS) experiments, was available for 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole. SSNMR is a powerful technique for characterizing the structure of crystalline and amorphous solids. It can distinguish between different polymorphs, identify non-equivalent molecules in the crystallographic unit cell, and provide insights into molecular packing and dynamics. Studies on other substituted indazoles have successfully employed CPMAS NMR to analyze their solid-state structures. nih.gov

Computational and Theoretical Investigations of 4,5,6,7 Tetrafluoro 1 Phenyl 1h Indazole

Quantum Chemical Calculations (Density Functional Theory (DFT) and ab initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to the theoretical study of fluorinated indazoles. nih.govresearchgate.net These methods provide a detailed picture of the molecule's characteristics at the atomic level. DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational efficiency in calculating the electronic structure and properties of medium-sized organic molecules. nih.govnih.gov Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer high accuracy by solving the Schrödinger equation without empirical parameters, making them valuable for refining geometries and energies. rsc.orgglaserchemgroup.com

Geometry optimization is a critical first step in computational studies, aiming to find the lowest energy arrangement of atoms in a molecule. For 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole, this involves determining bond lengths, bond angles, and dihedral angles. The indazole core is expected to be largely planar, while the key conformational variable is the dihedral angle between the plane of the indazole system and the attached phenyl ring.

Studies on structurally similar compounds, such as 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, have utilized methods like MP2/6-311G** for precise geometry optimization. rsc.orgglaserchemgroup.com For the 1-phenyl substituted analogue, a key point of analysis is the rotational barrier of the phenyl group. Conformational analysis would explore the potential energy surface related to this rotation to identify the most stable conformer, which is typically a non-planar arrangement that balances steric hindrance and electronic conjugation effects. researchgate.net

| Parameter | Value |

|---|---|

| N1-N2 Bond Length | ~1.35 Å |

| N1-C7a Bond Length | ~1.38 Å |

| N1-C(Phenyl) Bond Length | ~1.43 Å |

| C-F Bond Length (Average) | ~1.34 Å |

| Indazole-Phenyl Dihedral Angle | ~35-50° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

For 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole, the electron-withdrawing nature of the four fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted 1-phenyl-1H-indazole. The phenyl group, conversely, acts as a π-system that can influence the distribution and energy of these orbitals. researchgate.net The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. DFT calculations are commonly used to visualize the distribution of electron density in these orbitals and to calculate the energy gap. nih.gov

| Property | Description | Expected Value (Illustrative) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | 4.5 to 5.5 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values.

In 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole, the most negative potential (red/yellow regions), indicating electron-rich areas susceptible to electrophilic attack, is expected to be located around the nitrogen atom at position 2 (N2) and the highly electronegative fluorine atoms. The regions of positive potential (blue regions), which are electron-deficient and prone to nucleophilic attack, would likely be found around the hydrogen atoms of the phenyl ring. nih.gov This analysis helps in understanding intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. nih.gov It examines charge transfer, hyperconjugation, and delocalization effects within the molecule by transforming the calculated wave function into localized bond orbitals. nih.gov

For the target molecule, NBO analysis can quantify the stabilization energy associated with electron delocalization between occupied (donor) and unoccupied (acceptor) orbitals. Key interactions would include π → π* transitions within the aromatic rings and lone pair (n) → σ* or n → π* interactions involving the nitrogen and fluorine atoms. For instance, studies on the related 3-methyl-4,5,6,7-tetrafluoro-1H-indazole have used NBO calculations to rationalize the direction of the molecular dipole moment. rsc.orgglaserchemgroup.commissouri.edu This analysis provides insight into the electronic effects of the tetrafluoro- and phenyl-substituents on the indazole core.

Theoretical vibrational frequency calculations are a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov After geometry optimization, harmonic vibrational frequencies are calculated using DFT. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com

For 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole, theoretical spectra would help assign specific vibrational modes, such as the characteristic C-F stretching frequencies in the 1100-1300 cm⁻¹ region, the N-N and C=N stretching of the indazole ring, and the aromatic C-H stretching of the phenyl group. A close match between scaled theoretical frequencies and experimental data serves as a strong confirmation of the calculated molecular structure. nih.govnih.gov

Tautomeric Equilibria Studies of Fluorinated Indazoles

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. The relative stability of these tautomers is a critical aspect of their chemistry and can be significantly influenced by substitution patterns and solvent effects. researchgate.net

For most NH-indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov However, the presence of strong electron-withdrawing groups, such as fluorine atoms, can influence this equilibrium. Theoretical calculations are essential for accurately predicting the relative energies of the tautomers in both the gas phase and solution. researchgate.net Studies have shown that while the 1H form is often favored, certain substitution patterns or the formation of intermolecular hydrogen-bonded dimers in solution can stabilize the 2H tautomer. nih.gov For 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole, the phenyl group is fixed at the N1 position, which precludes 1H/2H tautomerism involving that site. However, if the phenyl group were at a different position (e.g., C3), the study of tautomeric equilibria would be highly relevant.

Relative Stabilities of 1H- and 2H-Tautomers

Indazole and its derivatives can exist in two annular tautomeric forms: the 1H- and 2H-tautomers. Computational studies are essential for determining the relative stabilities of these forms, which often cannot be easily isolated experimentally. For the parent indazole scaffold, theoretical calculations consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov Calculations at the MP2/6-31G** level indicate that 1H-indazole is more stable by approximately 15 kJ·mol⁻¹. nih.govresearchgate.net This preference is a general characteristic of the indazole system. mdpi.com

Density Functional Theory (DFT) calculations, such as those using the B3LYP functional with a 6-31G** basis set, are commonly employed to model the energies of these tautomers. nih.govnih.gov These methods have been shown to provide results that are in good agreement with experimental data for related indazole systems. nih.govnih.gov For substituted indazoles, while the 1H form is typically favored, the energy difference can be modulated by the electronic nature of the substituents. mdpi.com In the case of 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole, the N1 position is substituted with a phenyl group, locking it into the 1H form. However, understanding the stability of the underlying N-unsubstituted tetrafluoro-indazole core is crucial. Computational models would predict the 1H-tautomer of the 4,5,6,7-tetrafluoro-indazole core to be the more stable form, a preference that is reinforced by N-phenyl substitution.

| Tautomer System | Computational Method | Predicted Stability Difference (ΔE = E₂H - E₁H) | More Stable Tautomer |

| Unsubstituted Indazole | MP2/6-31G | ~15 kJ/mol nih.govresearchgate.net | 1H-Indazole |

| Substituted Indazoles | B3LYP/6-31G | Varies with substituent nih.gov | Generally 1H-Indazole mdpi.com |

Influence of Fluorine Substitution on Tautomeric Preferences

The introduction of four fluorine atoms onto the benzo ring of the indazole core has a significant electronic impact. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect can influence the aromaticity and electron density distribution within the heterocyclic system, thereby affecting tautomeric preferences. rsc.org In related fluorinated heterocyclic systems, theoretical calculations have been used to elucidate the structural and electronic properties. rsc.org

Solvent Effects on Tautomeric Equilibria and Electronic Spectra

Solvent polarity can play a crucial role in shifting tautomeric equilibria. mdpi.com Different tautomers often have different dipole moments, and a polar solvent will preferentially stabilize the more polar tautomer, thereby shifting the equilibrium. nih.gov For indazole systems where both tautomers can exist, moving to a more polar solvent can alter the population ratio. nih.gov Computational methods, such as the Polarizable Continuum Model (PCM), are used to simulate solvent effects and predict these changes. researchgate.net

The solvent environment also influences the electronic absorption spectra of molecules, a phenomenon known as solvatochromism. mdpi.com The absorption maxima can undergo a bathochromic (red) or hypsochromic (blue) shift with increasing solvent polarity. mdpi.com Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic transition energies and predicting UV-Vis spectra in various solvents. nih.gov For 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole, TD-DFT calculations would likely show shifts in its absorption bands in response to solvent polarity. The magnitude and direction of these shifts depend on the difference in dipole moment between the ground and excited states. An increase in solvent polarity is expected to cause a redshift in the absorption spectrum if the excited state is more polar than the ground state. mdpi.com

| Property | Influencing Factor | Computational Method | Predicted Outcome for 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole |

| Tautomeric Stability | Solvent Polarity | DFT with PCM researchgate.net | The pre-existing 1H form would be further stabilized or destabilized relative to a hypothetical 2H form depending on relative polarities. |

| Electronic Spectra | Solvent Polarity | TD-DFT mdpi.comnih.gov | Solvatochromic shifts (red or blue) in UV-Vis absorption maxima are expected with changes in solvent polarity. mdpi.com |

Molecular Docking and Molecular Dynamics Simulations

Computational simulations are powerful tools for predicting how 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole interacts with biological targets, providing a rationale for its potential pharmacological activities.

Computational Modeling of Ligand-Receptor Interactions (e.g., TTK, VEGFR-2, COX-2, MAPK1, NOS targets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. Indazole derivatives have been successfully modeled in the binding sites of several important protein targets.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 is a key target in anti-angiogenesis therapy. Docking studies of indazole-based compounds into the ATP-binding site of VEGFR-2 (PDB ID: 3WZE) have been performed to predict their inhibitory potential. nih.gov Interactions typically involve hydrogen bonds with key residues like Cys919 and Asp1046, and hydrophobic interactions within the kinase hinge region. mdpi.com

COX-2: Cyclooxygenase-2 is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). Docking of indazole derivatives into the catalytic site of COX-2 has been used to identify potential anti-inflammatory agents, highlighting key interactions with residues like Arg513 and Tyr385. nih.govresearchgate.net

MAPK1: Mitogen-activated protein kinase 1 (also known as ERK2) is a crucial component of cell signaling pathways. Inhibitors often bind in the ATP pocket, and docking studies of related heterocyclic compounds have shown interactions with residues in this pocket. mdpi.com

NOS: Nitric Oxide Synthase has been targeted by nitro-indazole derivatives. While the specific tetrafluoro-phenyl derivative has not been explicitly modeled, related compounds show that the indazole core can occupy the active site and form critical interactions. nih.gov

Prediction of Binding Affinities and Interaction Modes

Docking programs calculate a score that estimates the binding affinity, typically in kcal/mol, with more negative values indicating stronger binding. For novel indazole analogs targeting various kinases, predicted binding energies can range from -6.80 to -9.11 kcal/mol, suggesting potent interactions. researchgate.netresearchgate.net

The interaction modes for an indazole-based ligand like 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole within a kinase active site commonly include:

Hydrogen Bonding: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors or donors, often interacting with backbone atoms in the hinge region of the kinase.

Hydrophobic Interactions: The phenyl and tetrafluorobenzyl rings can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic rings of the indazole and the phenyl substituent can engage in π-π stacking or T-shaped interactions with aromatic residues like phenylalanine (Phe) or tyrosine (Tyr).

| Target Protein | Representative Interacting Residues | Predicted Binding Affinity Range (for related indazoles) |

| VEGFR-2 | Cys919, Asp1046 mdpi.com | -8.0 to -10.0 kcal/mol |

| COX-2 | Arg513, Tyr385, Gly526 researchgate.net | -8.4 to -9.1 kcal/mol researchgate.net |

| p38 MAPK | Lys53, Met109 | Good binding affinity reported mdpi.com |

| Other Kinases | Tyr248, Lys273, Arg171 researchgate.net | -6.80 to -7.45 kcal/mol researchgate.net |

Conformational Stability and Dynamics of Ligand-Target Complexes

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer insights into the stability and conformational dynamics of the ligand-receptor complex over time. aaup.edu An MD simulation tracks the movements of atoms in the complex, allowing for an assessment of the stability of the binding pose. mdpi.com

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): A low and stable RMSD value for the ligand and protein backbone atoms over the simulation time (e.g., 100 ns) indicates that the complex is stable and has reached equilibrium. scielo.brnih.gov For stable complexes, ligand RMSD values often average below 3-4 Å. scielo.br

Root Mean Square Fluctuation (RMSF): This parameter measures the flexibility of individual amino acid residues. Residues that interact with the ligand are expected to show lower fluctuation, indicating a stable interaction. nih.gov

MD simulations on related indazole-protein complexes have confirmed that the binding modes predicted by docking are stable, with the ligand remaining securely in the active site throughout the simulation. researchgate.net This provides confidence that the compound can maintain its inhibitory conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling of 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For fluorinated indazoles, including 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic potential and in guiding the design of new, more potent analogues.

Development of 2D and 3D QSAR Models for Fluorinated Indazoles

The development of QSAR models for fluorinated indazoles involves creating statistically robust equations that correlate molecular descriptors with biological activity. These models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) QSAR.

2D QSAR models utilize descriptors derived from the 2D representation of molecules. These descriptors include physicochemical properties (like logP), topological indices, and constitutional descriptors. For series of indazole derivatives, 2D QSAR models have been successfully generated using methods like Multiple Linear Regression (MLR) to predict their anticancer efficacy as Tyrosine Threonine Kinase (TTK) inhibitors. nih.gov A typical 2D QSAR study involves selecting relevant descriptors and using statistical methods to build a linear equation that can predict the activity of new compounds. The reliability of these models is assessed through internal and external validation techniques, yielding statistical metrics such as the correlation coefficient (R²), cross-validation coefficient (q²), and predictive R² (pred_R²). nih.gov

3D QSAR models provide a more detailed understanding by considering the three-dimensional structure of the molecules and their interaction fields. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. These methods calculate steric and electrostatic fields around aligned molecules to determine how these fields correlate with biological activity. researchgate.net For indazole derivatives studied as Hypoxia-inducible factor (HIF)-1α inhibitors, 3D-QSAR models have been crucial in generating steric and electrostatic maps that provide a structural framework for designing new inhibitors. growingscience.com The resulting contour maps highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, offering a visual guide for molecular modification.

The table below summarizes typical statistical parameters used to validate QSAR models for indazole derivatives.

| Statistical Parameter | Description | Typical Acceptable Value |

| R² (Correlation Coefficient) | Measures the goodness of fit of the model; how well the regression line approximates the real data points. | > 0.6 |

| q² (Cross-validated R²) | A measure of the internal predictive ability of the model, typically calculated using leave-one-out. | > 0.5 |

| pred_R² (External R²) | Measures the predictive power of the model on an external set of compounds not used in model generation. | > 0.5 |

This table is illustrative and based on common practices in QSAR studies.

Identification of Key Structural Descriptors Influencing Molecular Activity

QSAR studies on indazole derivatives have identified several key structural descriptors that significantly influence their molecular activity. These descriptors can be broadly classified into physicochemical, topological, and quantum-chemical categories. The introduction of fluorine atoms, as in 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole, profoundly impacts many of these descriptors.

Physicochemical Descriptors:

Lipophilicity (SlogP): This descriptor is crucial for membrane permeability and binding to hydrophobic pockets of target proteins. The extensive fluorination in the tetrafluoro-indazole core is known to increase lipophilicity, which can enhance bioavailability and cell penetration. researchgate.net In a study of 5-substituted-1H-indazole derivatives, SlogP was identified as an important descriptor for biological activity. mdpi.com

Electrostatic Potential: Fluorine is the most electronegative element, and its presence creates strong dipoles and alters the electrostatic potential of the molecule. This significantly affects interactions with polar residues in a protein's active site. Descriptors related to electrostatic potential have been shown to be critical in 3D-QSAR models of indazole inhibitors. growingscience.commdpi.com

Topological and Connectivity Indices:

These descriptors quantify aspects of molecular structure such as size, shape, and branching. For instance, indices like T_C_N_5 and T_2_N_0 were found to be important in a 2D-QSAR model for 5-substituted indazole derivatives, indicating that the count of specific atoms and their connectivity pathways are correlated with activity. mdpi.com

Quantum-Chemical Descriptors:

Calculated using methods like Density Functional Theory (DFT), these descriptors provide insight into the electronic properties of the molecule. nih.gov

LUMO-HOMO Energy Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) relates to the chemical reactivity and stability of the molecule. This descriptor was found to correlate with the antibacterial activity of quinolone-triazole derivatives. nih.gov

Partial Atomic Charges: The distribution of charges on atoms is critical for electrostatic and hydrogen-bonding interactions. The strong electron-withdrawing nature of the four fluorine atoms in 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole would significantly alter the charge distribution on the indazole ring system compared to non-fluorinated analogues.

The following table lists key descriptors identified in QSAR studies of indazole and related heterocyclic compounds.

| Descriptor Class | Specific Descriptor Example | Influence on Molecular Activity |

| Physicochemical | SlogP (Lipophilicity) | Affects membrane permeability and hydrophobic interactions with the target protein. mdpi.com |

| Electronic | Electrostatic Potential | Governs polar and ionic interactions within the binding site; heavily influenced by electronegative atoms like fluorine. growingscience.commdpi.com |

| Topological | Connectivity Indices | Relate molecular size, shape, and branching to biological activity. mdpi.com |

| Quantum-Chemical | LUMO-HOMO Energy Gap | Correlates with molecular stability and reactivity. nih.gov |

| Steric | Molar Refractivity | Describes the volume occupied by a molecule or substituent, influencing its fit into a binding pocket. |

This table provides examples of descriptors and their general influence as reported in various QSAR studies.

Insights into Structure-Function Relationships via Computational Descriptors

By analyzing the descriptors identified in QSAR models, it is possible to gain significant insights into the structure-function relationships of fluorinated indazoles like 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole.

The tetrafluorinated benzene (B151609) ring is a key feature of the molecule. The fluorine atoms act as strong electron-withdrawing groups, which can enhance attractive π-π stacking interactions with aromatic residues in a target protein's active site. core.ac.uk This modification also increases the metabolic stability of the compound by making the C-H bonds less susceptible to oxidative metabolism, a common strategy in drug design. researchgate.net

The phenyl group at the N1 position is another critical determinant of activity. Its orientation and substitution pattern are often explored in QSAR studies. 3D-QSAR contour maps for related inhibitors frequently show that steric bulk and electronic properties in this region are crucial for optimal binding. growingscience.com For 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole, the phenyl ring can engage in hydrophobic or aromatic interactions, and its rotational freedom can allow the molecule to adopt a favorable conformation within the binding pocket.

Computational descriptors from QSAR models help rationalize these relationships quantitatively. For example, a positive coefficient for a descriptor like SlogP in a QSAR equation would suggest that higher lipophilicity is beneficial for activity, guiding chemists to add more hydrophobic groups. Conversely, 3D-QSAR steric contour maps might indicate that a bulky group at a specific position is detrimental, suggesting that smaller substituents would be preferred. growingscience.com These computational insights allow for the rational, hypothesis-driven design of new fluorinated indazole derivatives with potentially improved therapeutic profiles.

Reactivity and Chemical Transformations of 4,5,6,7 Tetrafluoro 1 Phenyl 1h Indazole

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Perfluorinated Ring

The presence of four electron-withdrawing fluorine atoms on the benzo portion of the indazole ring renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is a characteristic feature of polyfluorinated aromatic compounds. The strong inductive effect of the fluorine atoms depletes the electron density of the aromatic ring, facilitating the attack of nucleophiles.

While specific studies detailing intermolecular SNAr reactions on 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole are not extensively documented in the reviewed literature, the feasibility of such transformations is well-established. The synthesis of the related compound, 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, proceeds via an intramolecular SNAr reaction where the amino group of a hydrazone displaces an ortho-fluorine atom to form the indazole ring system. missouri.edursc.org This cyclization underscores the high reactivity of the tetrafluorinated ring toward nucleophilic attack.

In principle, 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole is expected to react with a variety of nucleophiles, such as alkoxides, thiolates, and amines, to yield substituted products. The regiochemistry of the substitution would be influenced by the directing effects of the fused pyrazole (B372694) ring and the electronic nature of the nucleophile.

Regioselective Functionalization of the Indazole Core

The C-3 position of the indazole ring is the most reactive carbon site for electrophilic and radical substitution, as well as for deprotonation and subsequent functionalization. A wide array of C-H functionalization strategies have been developed for the indazole scaffold, although specific applications to the 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole derivative are not widely reported.

Common C-3 functionalizations for indazoles include:

Halogenation: Bromination and iodination at the C-3 position are readily achieved using reagents like N-bromosuccinimide (NBS) or iodine with a base. mdpi.com These halogenated indazoles serve as versatile intermediates for cross-coupling reactions.

Metalation and Cross-Coupling: The C-3 proton can be removed by a strong base, followed by quenching with an electrophile. Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, can be performed on C-3 halogenated or borylated indazoles to introduce aryl or alkyl groups. mdpi.com

Direct C-H Arylation and Alkylation: Transition-metal catalysis, particularly with rhodium or palladium, enables the direct coupling of the C-3 C-H bond with various partners. nih.gov

Direct C-3 fluorination of indazoles is less common, with a review noting a lack of high-yield methods in non-patent literature. However, methods for the fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) have been developed, suggesting that similar radical-based approaches could potentially be explored for 1H-indazole systems.

Alkylation or arylation of the indazole nitrogen atoms is a common transformation. For an N-unsubstituted indazole, this reaction can produce a mixture of N-1 and N-2 isomers. The regioselectivity is highly dependent on reaction conditions, including the choice of base, solvent, and the electronic and steric properties of substituents on the indazole ring. Since the title compound is already substituted at the N-1 position with a phenyl group, further N-alkylation or N-arylation is not a typical reaction pathway unless a dearomatizing process occurs. However, the principles of N-alkylation are crucial for understanding the synthesis and reactivity of related indazole derivatives.

For a generic 1H-indazole, the following factors influence regioselectivity:

Base and Solvent System: The combination of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) generally favors the formation of the N-1 alkylated product, which is often the thermodynamically more stable isomer. The use of polar aprotic solvents like dimethylformamide (DMF) can sometimes lead to mixtures or favor the N-2 isomer.

Substituent Effects: The electronic nature of substituents on the indazole ring plays a critical role. Electron-withdrawing groups, particularly at the C-7 position, can sterically hinder the N-1 position and electronically favor attack at N-2, leading to high selectivity for the N-2 isomer.

N-arylation is typically accomplished using copper- or palladium-catalyzed cross-coupling reactions with aryl halides. beilstein-journals.orgbeilstein-journals.org

| Favored Isomer | Base | Solvent | Key Influencing Factors | Reference |

|---|---|---|---|---|

| N-1 | NaH | THF | Thermodynamic control, formation of a tight ion pair. | nih.gov |

| N-2 | Cs2CO3, K2CO3 | DMF, Acetonitrile | Kinetic control, often favored with polar aprotic solvents. | nih.gov |

| N-2 | NaH | THF | Steric hindrance at N-1 by a C-7 substituent. | nih.gov |

Ring-Opening and Rearrangement Reactions

The indazole ring system is generally stable. However, under certain conditions, rearrangement reactions can occur. For instance, thermal rearrangement of specific substituted indazoles (e.g., 2,7-dinitroindazole) has been reported. A notable rearrangement in heterocyclic chemistry involves the conversion of polyfluoroaryl-1,2,4-oxadiazoles into indazole compounds through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure)-like mechanism. chim.it This involves nucleophilic attack of a hydrazine (B178648), followed by cleavage of the oxadiazole ring and subsequent cyclization to form the indazole core.

A literature search did not yield specific examples of ring-opening or rearrangement reactions for 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole itself. Its stability is expected to be high due to the aromaticity of both the indazole and phenyl rings.

Photoinduced and Catalytic Transformations

The study of photoinduced reactions of 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole is a specialized area with limited available data in the public domain. In general, photochemical reactions of heterocyclic compounds can lead to complex rearrangements, isomerizations, or ring cleavage. For example, the photochemistry of related azoles like tetrazoles often involves the extrusion of nitrogen (N₂) to form reactive intermediates. mdpi.com

Catalytic transformations beyond the C-H functionalization and N-arylation reactions mentioned previously are not well-documented for this specific molecule. General catalytic processes applicable to polyfluorinated compounds, such as reductive defluorination or transformations under advanced oxidation processes, could potentially alter the structure, but these are more relevant to environmental degradation than controlled synthesis. nih.gov

Academic Applications and Intermolecular Interactions of 4,5,6,7 Tetrafluoro 1 Phenyl 1h Indazole

Metal Coordination Chemistry and Ligand Design

The electron-withdrawing nature of the fluorine atoms in 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole modifies the electron density of the indazole ring system, influencing its coordination properties as a ligand. This has led to its exploration in the synthesis of novel metal complexes with potential applications in various fields.

Synthesis of Metal-Indazole Complexes (e.g., Ir, Ln, Eu, Thallium)

The synthesis of metal complexes incorporating fluorinated indazole ligands is an area of active research. While specific complexes of iridium (Ir), lanthanides (Ln), and europium (Eu) with 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole are not extensively detailed in the reviewed literature, the coordination of the closely related aryl-4,5,6,7-tetrafluoroindazoles with thallium has been successfully demonstrated.

In a notable study, thallium hydrotris(indazolyl)borate complexes were synthesized from the reaction of aryl-4,5,6,7-tetrafluoroindazoles, including the phenyl derivative, with thallium borohydride. rsc.orgrsc.org These complexes, with the general formula Tl[Fn-Tp(4Bo,3aryl)], exhibit a structure where the indazolyl groups are bound to the boron atom through their N-1 nitrogen, adopting a conventional coordination mode. rsc.orgrsc.org

The synthesis of iridium(III) complexes often involves cyclometalation reactions, and ligands with phenyl and N-heterocyclic moieties are common. rsc.orgrsc.org Fluorinated derivatives are of particular interest for tuning the electronic and photophysical properties of the resulting complexes. rsc.org Similarly, lanthanide complexes, especially those of europium, are widely studied for their luminescent properties, which are highly dependent on the nature of the organic ligands that act as "antennas" to sensitize the metal ion's emission. researchgate.netnih.govresearchgate.netmdpi.com The use of fluorinated ligands can enhance these properties. researchgate.netmdpi.com

Investigation of Electronic and Photophysical Properties in Coordination Compounds

The incorporation of fluorinated ligands like 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole into coordination compounds is a strategy to modulate their electronic and photophysical properties. Fluorination can enhance luminescence efficiency and photostability in europium(III) complexes. researchgate.net The electron-withdrawing fluorine atoms can influence the energy levels of the ligand, which in turn affects the efficiency of the ligand-to-metal energy transfer process, a critical factor for the luminescence of lanthanide complexes. nih.govmdpi.com

In the context of iridium(III) complexes, which are known for their applications in organic light-emitting diodes (OLEDs), fluorinated ligands can be used to tune emission colors and improve quantum efficiencies. rsc.org While specific data for complexes of 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole are not available, the general principles suggest that its coordination to iridium(III) could lead to materials with interesting photophysical characteristics.

The table below summarizes the expected effects of fluorinated ligands on the photophysical properties of coordination compounds based on general findings in the literature.

| Metal Ion | Ligand Type | Expected Photophysical Effects |

| Europium(III) | Fluorinated β-diketonates and heterocyclic ligands | Enhanced luminescence intensity, longer luminescence lifetimes, and improved quantum yields. researchgate.netnih.govresearchgate.netmdpi.com |

| Iridium(III) | Fluorinated phenylpyridines and related N-heterocycles | Tuning of emission wavelengths and increased photoluminescence quantum efficiencies. rsc.org |

Catalytic Applications of Metal-Fluorinated Indazole Complexes

Metal complexes with fluorinated ligands have shown promise in various catalytic transformations. The electronic effects of the fluorine atoms can modify the reactivity and stability of the metal center, leading to enhanced catalytic activity. mdpi.com For instance, iridium complexes with fluorinated N-heterocyclic carbene ligands have been investigated for transfer hydrogenation catalysis. The presence of fluorine can increase the Lewis acidity of the metal center, which may enhance its catalytic performance. mdpi.com

While the catalytic applications of metal complexes specifically derived from 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole have not been explicitly reported, the broader field of catalysis with fluorinated ligands suggests potential avenues for research. The unique steric and electronic properties conferred by the tetrafluorinated indazole moiety could be harnessed to develop novel catalysts for a range of organic reactions.

Supramolecular Architectures and Self-Assembly

The interplay of non-covalent interactions, such as hydrogen bonding and aromatic stacking, plays a crucial role in determining the solid-state structure and properties of organic molecules. The molecular structure of 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole is conducive to the formation of well-defined supramolecular architectures.

Hydrogen Bonding Networks in Crystalline Structures

In the solid state, aryl-4,5,6,7-tetrafluoroindazoles, including the phenyl derivative, have been shown to crystallize as dimers. rsc.orgrsc.org This dimeric structure is stabilized by N-H···N hydrogen bonds between the indazole moieties of two adjacent molecules. rsc.orgrsc.org This type of hydrogen bonding is a common feature in the crystal structures of N-H containing indazole derivatives and is a key factor in directing their self-assembly into predictable supramolecular motifs.

The table below provides typical parameters for N-H···N hydrogen bonds found in related heterocyclic structures.

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference |

| N-H···N | ~2.8 - 3.0 | ~160 - 170 | rsc.orgrsc.org |

Aromatic Stacking Interactions (π-π stacking)

Aromatic stacking, or π-π stacking, is another significant non-covalent interaction that influences the crystal packing of aromatic compounds. The presence of both a phenyl ring and a tetrafluorinated benzene (B151609) ring in 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole suggests the likelihood of phenyl-perfluorophenyl polar-π interactions. nih.gov These interactions arise from the electrostatic attraction between the electron-rich π-system of the phenyl group and the electron-deficient π-system of the perfluorinated ring. nih.gov

Halogen Bonding and Other Non-Covalent Interactions (H-F bonding)

The molecular architecture of 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole, characterized by a heavily fluorinated benzene ring fused to a phenyl-substituted pyrazole (B372694), gives rise to a unique electronic landscape that facilitates a range of non-covalent interactions. The four fluorine atoms are potent electron-withdrawing groups, which significantly influences the molecule's electrostatic potential and its ability to engage in intermolecular bonding.

These interactions are crucial in dictating the compound's solid-state packing, solubility, and interactions with other molecules. Key non-covalent forces observed in similar fluorinated heterocyclic systems include:

Hydrogen-Fluorine (H-F) Bonding: The electronegative fluorine atoms can act as hydrogen bond acceptors, forming weak to moderate H-F hydrogen bonds with suitable donor molecules. This type of interaction plays a significant role in the crystal packing of fluorinated organic compounds. ossila.comrsc.org

Halogen Bonding: While fluorine is the most electronegative element, in certain contexts, the regions of positive electrostatic potential (σ-holes) on other halogen atoms can interact with the negative belt of the fluorine atoms. More relevant to this compound are the interactions where the electron-rich fluorine atoms act as halogen bond acceptors.

π-π Stacking: The aromatic indazole and phenyl rings provide platforms for π-π stacking interactions. ossila.com The electron-deficient nature of the tetrafluorinated ring can lead to favorable quadrupole-quadrupole interactions with electron-rich aromatic systems.

| Interaction Type | Description | Structural Moieties Involved | Significance |

|---|---|---|---|

| H-F Hydrogen Bonding | Interaction between an electron-deficient hydrogen atom (donor) and an electronegative fluorine atom (acceptor). | C-F groups on the indazole ring and H-donors (e.g., solvent, other molecules). | Influences crystal packing and solubility. ossila.com |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Indazole core and phenyl ring. | Contributes to solid-state structure and electronic communication between molecules. ossila.com |

| F⋯F and F⋯H Contacts | Interactions arising from van der Waals forces between fluorine and hydrogen atoms on adjacent molecules. | Fluorine and hydrogen atoms across the molecular surface. | Plays a significant role in the supramolecular assembly and crystal lattice energy. rsc.org |

Advanced Materials Science Applications (Academic Perspective)

The unique electronic characteristics imparted by the tetrafluoro-substituted indazole core make 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole and related compounds highly promising candidates for applications in advanced materials science. The strategic incorporation of fluorine atoms provides a powerful tool for tuning the optical and electronic properties of organic materials. organic-chemistry.org

The indazole ring system is a highly conjugated molecule, which forms the basis of a powerful chromophore unit. ossila.com This inherent property is leveraged in the design of novel dyes and pigments. The extended π-system, encompassing both the fused rings and the N-phenyl substituent, allows for strong absorption of light in the UV-visible spectrum.

Fluorination of the indazole core can further modulate the chromophoric properties. The electron-withdrawing nature of fluorine can shift the absorption and emission maxima of the dye. researchgate.net For instance, in related polyfluorinated pyrazoline-based chromophores, the introduction of fluorine atoms influences the electronic absorption spectra, which is a critical aspect for their application in electro-optical devices. researchgate.net The highly conjugated nature of the indazole moiety also makes it suitable for applications in dye-sensitized solar cells (DSSCs). ossila.com

Fluorinated heterocyclic compounds are of significant interest in the field of organic electronics. The introduction of fluorine atoms into an organic molecule is a well-established strategy for lowering the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

This property is particularly valuable for the development of:

Organic Semiconductors: Lowering the LUMO level can enhance electron injection and transport, making these materials suitable as n-type semiconductors in organic field-effect transistors (OFETs). Fluorinated indazoles are considered versatile building blocks for synthesizing such semiconducting molecules and polymers. ossila.com

Organic Light-Emitting Diodes (OLEDs): By fine-tuning the HOMO and LUMO levels, the energy gap of the material can be controlled. ossila.com This allows for the creation of materials that emit light at specific wavelengths, a crucial requirement for display and lighting applications. Fluorination can also improve the charge balance within the emission layer of an OLED, leading to higher efficiency. researchgate.net

Organic Photovoltaics (OPVs): In OPV devices, the energy levels of the donor and acceptor materials must be precisely aligned for efficient charge separation. Fluorinated compounds can be used to tune these levels to optimize device performance. ossila.com

Fluorination is a key strategy for the rational design of organic materials with tailored electronic properties. The strong electronegativity and small size of the fluorine atom allow for its incorporation without significant steric hindrance, while profoundly altering the molecule's electronic structure. nih.gov

The impact of fluorination on molecular properties includes:

Energy Level Modulation: As previously mentioned, fluorination systematically lowers HOMO and LUMO energy levels. This increases the ionization potential and electron affinity of the molecule, which can enhance stability against oxidative degradation. ossila.com

Band Gap Engineering: The electron-withdrawing effect of fluorine can be used to tune the energy gap of the molecule or polymer. ossila.comnih.gov This allows for precise control over the optical absorption and emission characteristics.

Intermolecular Interactions: Fluorination enhances the potential for specific intermolecular interactions, such as H-F bonding, which can influence the molecular packing in the solid state and, consequently, the charge transport properties of the material. ossila.com

| Property | Effect of Fluorination | Application in Material Design |

|---|---|---|

| HOMO/LUMO Energy Levels | Lowers both HOMO and LUMO levels due to strong inductive effect. ossila.com | Design of n-type semiconductors, improved air stability, optimization of energy level alignment in OPVs. ossila.com |

| Optical Band Gap | Can be systematically tuned by the number and position of fluorine atoms. nih.gov | Control over color (absorption/emission spectra) for OLEDs and dyes. ossila.com |

| Electron Affinity | Increases, facilitating electron injection and transport. | Development of high-performance electron-transport materials for OLEDs and OFETs. |

| Molecular Packing | Promotes unique solid-state packing through H-F and other non-covalent interactions. ossila.comrsc.org | Influences charge carrier mobility in organic semiconductors. |

Exploration of Target-Specific Interactions in Biological Systems (Academic Focus)

The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and anti-HIV properties. beilstein-journals.orgnih.gov The introduction of fluorine atoms can further enhance metabolic stability and binding affinity. organic-chemistry.org

Certain indazole derivatives are known to be potent inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. Overproduction of NO is implicated in inflammatory conditions and neurodegenerative diseases, making NOS a significant therapeutic target.

While direct studies on 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole as a NOS inhibitor are not widely reported, research on related nitro-indazole compounds provides a framework for understanding the potential mechanism. For example, 7-nitroindazole (B13768) (7-NI) is a well-characterized inhibitor that shows some selectivity for neuronal NOS (nNOS). nih.govnih.gov

The proposed mechanism of inhibition involves the indazole core binding to the active site of the enzyme. The antinociceptive effects of 7-NI have been directly correlated with the inhibition of brain NOS activity. nih.gov The substituent pattern on the indazole ring is critical for inhibitory potency and selectivity. nih.gov It is hypothesized that the tetrafluoro substitution pattern on the 1-phenyl-1H-indazole core could modulate its binding affinity and selectivity for different NOS isoforms, presenting an avenue for academic investigation into novel enzyme inhibitors.

| Compound | Key Finding | Significance |

|---|---|---|

| 7-Nitroindazole (7-NI) | Produces dose-related antinociception in animal models, which is correlated with the inhibition of brain NOS activity. nih.gov | Demonstrates that indazole derivatives can penetrate the central nervous system and inhibit NOS in vivo. nih.govnih.gov |

| Various C-nitro-1H-indazoles | Only 7-nitro-1H-indazoles (including 7-nitro, 3-bromo-7-nitro, and 3,7-dinitro) exhibit potent NOS inhibitory properties. nih.gov | Highlights the critical importance of the substituent's position on the indazole ring for biological activity. nih.gov |

| Indazole Derivatives (General) | The indazole scaffold is a viable pharmacophore for developing NOS inhibitors without significantly affecting mean arterial pressure, suggesting potential selectivity over endothelial NOS (eNOS). nih.gov | Suggests the possibility of designing centrally-acting NOS inhibitors with reduced cardiovascular side effects. nih.gov |

DNA Binding Mechanisms and Interaction Modes

A thorough review of available scientific literature reveals no specific studies detailing the DNA binding mechanisms or intermolecular interaction modes of 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole. While the broader class of indazole derivatives has been investigated for various biological activities, research focusing on the direct interaction of this specific tetrafluorinated phenyl indazole compound with DNA, including potential binding modes such as intercalation, groove binding, or electrostatic interactions, is not present in the current body of published research.

Consequently, there are no available experimental or computational data, such as binding constants, dissociation constants, or detailed structural information from techniques like X-ray crystallography, NMR spectroscopy, or molecular docking, that would elucidate the specific ways in which 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole may interact with nucleic acids. The influence of the tetrafluorinated benzene ring and the N1-phenyl substituent on DNA recognition and binding affinity remains uncharacterized.

Due to the absence of research in this specific area, no data tables on binding affinities, thermodynamic parameters, or specific intermolecular contacts with DNA can be provided. Further research would be necessary to determine if 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole interacts with DNA and to characterize the mechanisms of any such potential interactions.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights

The academic contributions of 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole and its derivatives lie significantly in the field of medicinal and materials chemistry. The heavily fluorinated indazole core provides a unique scaffold that has been explored for its potential biological activities. The introduction of fluorine atoms into the benzene (B151609) portion of the indazole ring system dramatically alters its electronic properties, lipophilicity, and metabolic stability.

Research into fluorinated indazoles has highlighted their potential as inhibitors for various enzymes. For instance, fluorinated indazoles have been investigated as inhibitors of nitric oxide synthase (NOS) isozymes. researchgate.netnih.gov The substitution pattern of fluorine on the indazole ring can significantly influence the inhibitory potency and selectivity. nih.gov Specifically, the presence of fluorine at the C6 position has been shown to enhance inhibitory potency against Rho kinase (ROCK1). nih.gov While direct studies on 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole are limited in the public domain, the broader research on polyfluorinated indazoles provides valuable insights into its potential applications. The tetrafluorination is expected to confer a high degree of metabolic resistance, a desirable property in drug design.

From a synthetic chemistry perspective, the preparation of polyfluorinated indazoles, including tetrafluorinated derivatives, has contributed to the development of novel synthetic methodologies. The synthesis of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole from 2,3,4,5,6-pentafluoroacetophenone and hydrazine (B178648) showcases a route to such heavily fluorinated systems. rsc.org These synthetic advancements are crucial for accessing a wider range of fluorinated heterocyclic compounds for further academic and industrial research.

Identification of Remaining Challenges in Synthesis and Characterization

Despite the progress, significant challenges remain in the synthesis and characterization of 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole and related compounds. The synthesis of polyfluorinated aromatic and heterocyclic compounds is often hampered by the limited availability and high cost of starting materials. The introduction of the phenyl group at the N1 position of the tetrafluoroindazole core can also present regioselectivity challenges, potentially leading to the formation of the N2-phenyl isomer as a byproduct. Developing synthetic routes that offer high yields and regioselectivity is an ongoing area of research.

Furthermore, the purification of these highly fluorinated compounds can be complex. Their unique physical properties, such as high volatility and altered solubility compared to their non-fluorinated counterparts, may require specialized chromatographic techniques.

Characterization also presents its own set of hurdles. While standard techniques like NMR spectroscopy are invaluable, the extensive fluorine substitution in 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole leads to complex 19F NMR spectra and intricate 1H-19F and 13C-19F coupling patterns. The interpretation of these spectra requires a high level of expertise and can be aided by computational methods. rsc.org

| Challenge Area | Specific Difficulties |

| Synthesis | Limited availability and high cost of polyfluorinated precursors. |

| Achieving high regioselectivity in N-arylation reactions. | |

| Potentially harsh reaction conditions required for C-F bond formation or modification. | |

| Purification | Atypical solubility and volatility impacting standard purification methods. |

| Separation of N1 and N2 isomers. | |

| Characterization | Complex NMR spectra due to extensive fluorine coupling. |

| Unambiguous assignment of spectroscopic signals. |

Outlook for Advanced Computational Modeling and Prediction

Advanced computational modeling is poised to play a pivotal role in overcoming the challenges associated with 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole and in guiding future research. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the geometric and electronic structures of the molecule. rsc.org These calculations can help in understanding the impact of tetrafluorination on the aromaticity and reactivity of the indazole core.

Computational methods are also instrumental in predicting spectroscopic properties. The gauge-invariant atomic orbital (GIAO) method, for example, can be used to calculate NMR chemical shifts, aiding in the interpretation of complex experimental spectra. rsc.orgnih.gov This is particularly valuable for assigning the signals in the 19F and 13C NMR spectra of heavily fluorinated molecules.

Furthermore, molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the potential biological activities of 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole. longdom.org By modeling the interaction of the compound with the active sites of various enzymes and receptors, researchers can identify promising biological targets and prioritize synthetic efforts. longdom.org These in silico approaches can significantly accelerate the discovery of novel applications for this class of compounds. nih.gov

Prospects for Rational Design of Novel Fluorinated Indazole Scaffolds for Specific Academic Applications

The 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole scaffold serves as a valuable starting point for the rational design of new molecules with tailored properties for specific academic applications. By strategically modifying the substituents on both the phenyl ring and the indazole core, researchers can fine-tune the compound's physicochemical and biological characteristics.

For instance, the introduction of various functional groups on the phenyl ring could modulate the compound's interaction with biological targets. This approach has been successfully used in the design of other indazole-based inhibitors. nih.govnih.gov The development of novel indazole derivatives is a key strategy in modern medicinal chemistry. nih.govresearchgate.net

In the realm of materials science, the unique electronic properties conferred by the polyfluorinated system could be exploited in the design of novel organic electronic materials. The high electronegativity of fluorine can lower the energy levels of the molecular orbitals, which is a desirable feature for certain applications in organic electronics.

The synthesis of novel fluorinated heterocyclic compounds is an active area of research. acs.orgacs.orgmdpi.com The rational design of new fluorinated indazole scaffolds, informed by computational modeling and a deep understanding of structure-activity relationships, holds immense promise for the development of next-generation chemical probes, functional materials, and therapeutic leads. rsc.org

Q & A

Q. What are the established synthetic routes for 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of tetrafluoro-substituted indazoles often involves transition metal-catalyzed cyclization or reductive coupling. For example, 4,5,6,7-tetrafluoroindazole derivatives can be synthesized via Pd-catalyzed N–N bond formation using fluorinated precursors under inert atmospheres . Key factors include:

- Catalyst selection : Pd(OAc)₂ or CuI for intramolecular cyclization.

- Solvent optimization : DMF or THF at 80–120°C to balance reaction rate and side-product formation.

- Fluorine source : Use of tetrafluorobenzene derivatives or halogen exchange (Halex) reactions.

Yield improvements (up to 75%) are achieved by controlling stoichiometry of aryl halides and hydrazine derivatives .

Q. How can crystallographic data (e.g., X-ray diffraction) resolve ambiguities in the molecular structure of 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with software like WinGX or SHELXTL is critical for confirming regiochemistry and fluorine substitution patterns. For example:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K minimizes thermal motion artifacts.

- Refinement : Hydrogen-bonding networks (e.g., N–H···F interactions) validate the indazole core and fluorine positions .

Discrepancies in bond angles (e.g., C–F vs. C–H) can differentiate between isomeric structures .

Q. What pharmacological activities are associated with 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole, and how are these evaluated experimentally?

Methodological Answer: This compound exhibits anti-inflammatory and anticancer properties, validated via:

- In vitro assays : COX-2 inhibition (IC₅₀ values measured via ELISA) and cytotoxicity screening (MTT assays on cancer cell lines).

- In vivo models : Carrageenan-induced rat paw edema for anti-inflammatory activity .

Fluorine atoms enhance metabolic stability, as shown by pharmacokinetic studies comparing fluorinated vs. non-fluorinated analogs .

Q. How does the tetrafluoro substitution pattern influence the compound’s electronic properties and reactivity?

Methodological Answer: The electron-withdrawing nature of fluorine atoms decreases electron density on the indazole ring, as confirmed by:

Q. Which analytical techniques are most reliable for characterizing purity and stability of 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (detection at 254 nm) assess purity (>98%).

- Thermogravimetric analysis (TGA) : Decomposition above 250°C confirms thermal stability.

- ¹H/¹³C/¹⁹F NMR : Integrations verify stoichiometry, while NOESY identifies conformational isomers .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the binding affinity of 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole to therapeutic targets like COX-2?

Methodological Answer:

- Docking software : AutoDock Vina or Schrödinger Suite with PDB structures (e.g., 5KIR for COX-2).

- Scoring metrics : ΔG values < −7 kcal/mol suggest strong binding. Fluorine atoms form halogen bonds with Leu352 and Tyr355 residues, enhancing affinity .

- MD simulations : 100-ns trajectories in explicit solvent validate pose stability .

Q. What strategies address contradictions in reported biological activity data for fluorinated indazoles?

Methodological Answer:

- Meta-analysis : Compare IC₅₀ values across studies using standardized assay conditions (e.g., cell line: HT-29 vs. HeLa).

- Proteomic profiling : Identify off-target interactions (e.g., kinase inhibition) via KINOMEscan .

- Crystallographic validation : Resolve discrepancies in active vs. inactive conformations .

Q. How do metabolic pathways (e.g., cytochrome P450 oxidation) affect the in vivo efficacy of 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole?

Methodological Answer:

Q. What synthetic modifications enhance the selectivity of 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole for cancer vs. normal cells?

Methodological Answer:

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, XPS) resolve fluorine positional isomerism in synthetic batches?

Methodological Answer:

- ¹⁹F-¹H HOESY : Correlates spatial proximity between fluorine and protons to assign substitution patterns.

- X-ray photoelectron spectroscopy (XPS) : Binding energies (689–692 eV for C–F) distinguish aromatic vs. aliphatic fluorines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.